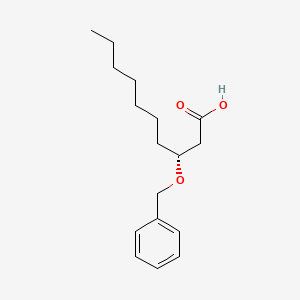
(R)-3-(Benzyloxy)decanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Benzyloxy)decanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzyloxy group attached to the third carbon of a decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyloxy)decanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-3-hydroxydecanoic acid.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form ®-3-(Benzyloxy)decanoic acid.
Oxidation: The protected intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of ®-3-(Benzyloxy)decanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Benzyloxy)decanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ®-3-(Benzyloxy)decanol.
Substitution: Formation of ®-3-(Aminobenzyloxy)decanoic acid or ®-3-(Thiobenzyloxy)decanoic acid.
Applications De Recherche Scientifique
®-3-(Benzyloxy)decanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(Benzyloxy)decanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The benzyloxy group can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(Methoxy)decanoic acid
- ®-3-(Ethoxy)decanoic acid
- ®-3-(Propoxy)decanoic acid
Uniqueness
®-3-(Benzyloxy)decanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C17H26O3 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3R)-3-phenylmethoxydecanoic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-9-12-16(13-17(18)19)20-14-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3,(H,18,19)/t16-/m1/s1 |
Clé InChI |
MXMSCQLNNCTUKB-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



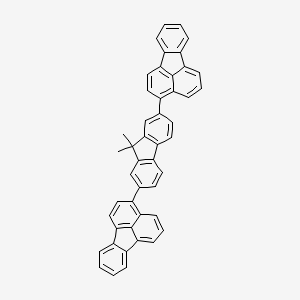
![6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)

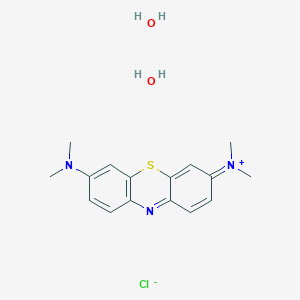
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)

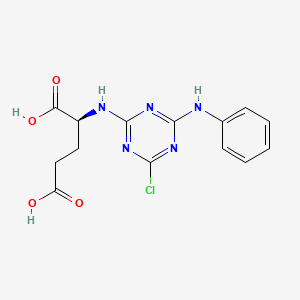
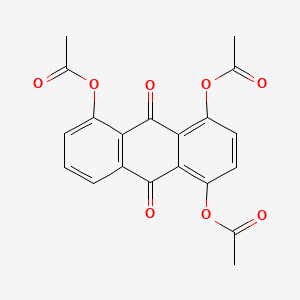
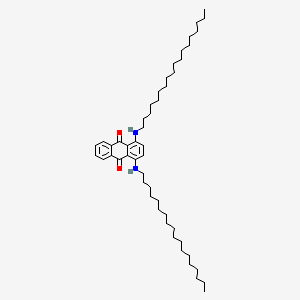
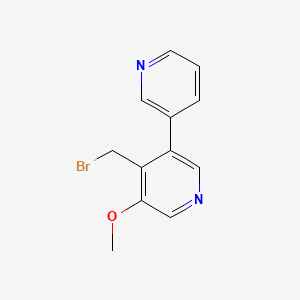
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
